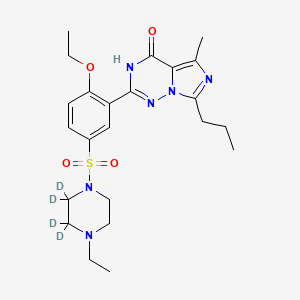

Vardenafil-d4

Description

This compound is a deuterated derivative of vardenafil, a phosphodiesterase type-5 (PDE-5) inhibitor used primarily for treating erectile dysfunction. The structure features a 2-ethoxy-5-sulfonylphenyl group linked to a 5-methyl-7-propylimidazotriazinone core, with a 4-ethylpiperazine moiety modified by deuterium at positions 2 and 3 (2,2,3,3-tetradeuterio) . The deuterium substitution is hypothesized to enhance metabolic stability, prolonging the drug’s half-life while retaining PDE-5 inhibitory activity .

Key structural attributes:

- Core: Imidazo[5,1-f][1,2,4]triazin-4-one scaffold.

- Substituents: Ethoxy group at the phenyl ring’s 2-position. Sulfonyl-linked 4-ethylpiperazine with deuterium substitution. Methyl and propyl groups at the imidazotriazinone core.

Properties

Molecular Formula |

C23H32N6O4S |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |

InChI |

InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)/i11D2,13D2 |

InChI Key |

SECKRCOLJRRGGV-IWFQOFTGSA-N |

Isomeric SMILES |

[2H]C1(C(N(CCN1CC)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H] |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, potentially enhancing its therapeutic effects .

Comparison with Similar Compounds

Vardenafil (Parent Compound)

Structure : 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one .

Key Differences :

Clinical Profile :

Propoxy-Vardenafil

Structure : Ethoxy group replaced by propoxy at the phenyl 2-position .

Key Differences :

Morpholine Analogue of Vardenafil

Structure : 2-[2-ethoxy-5-(morpholin-4-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one .

Key Differences :

Thiovardenafil-d5

Structure: Thione substitution at the 4-position of the imidazotriazinone core; deuterated piperazine . Key Differences:

Cognitive-Enhancing Imidazotriazinones

Structure : Methylpiperazine or ethylpiperazine variants without deuterium (e.g., 2-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one) .

Key Differences :

- Piperazine substituent (methyl vs. ethyl) influences off-target effects.

- Investigated for cognitive enhancement (memory, concentration) rather than PDE-5 inhibition .

Structural and Pharmacological Comparison Table

Key Research Findings

- Deuterated Vardenafil : The 2,2,3,3-tetradeuterio substitution in the piperazine ring likely reduces metabolic degradation by cytochrome P450 enzymes, extending plasma half-life .

- Propoxy-Vardenafil: First reported in 2023, this analogue evades standard regulatory screening due to structural novelty .

- Cognitive Derivatives : Methylpiperazine variants show divergent therapeutic applications, emphasizing the role of substituent modifications in target selectivity .

Biological Activity

The compound 2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one , also known as Vardenafil (CAS Number: 224785-90-4), is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C23H32N6O4S |

| Molecular Weight | 488.60 g/mol |

| CAS Number | 224785-90-4 |

| Solubility | Soluble in ethanol; slightly soluble in water |

Vardenafil works by inhibiting PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that promotes vasodilation. By preventing the degradation of cGMP, Vardenafil enhances the effects of nitric oxide (NO), leading to increased blood flow in the corpus cavernosum and facilitating erections in response to sexual stimulation.

In Vitro Studies

Research indicates that Vardenafil exhibits a high selectivity for PDE5 over other phosphodiesterases. The IC50 values for Vardenafil against various PDEs are as follows:

- PDE5 : 0.7 nM

- PDE1 : 180 nM

- PDE2 : >10 µM

- PDE3 : 2.5 µM

- PDE4 : 4 µM

- PDE6 : 11 nM

This selectivity is notable as it demonstrates over 300-fold selectivity for PDE5 compared to PDE11 and over 1000-fold compared to PDEs 8, 9, and 10 .

Clinical Applications

Vardenafil is primarily used in the treatment of erectile dysfunction (ED). Clinical studies have shown its effectiveness in enhancing erectile function and satisfaction in patients with ED. It has been reported to significantly improve relaxation responses in human trabecular smooth muscle induced by various stimuli such as electrical stimulation and acetylcholine .

Case Studies

- Efficacy in Diabetic Patients : A study involving diabetic men with ED found that Vardenafil improved erectile function significantly compared to placebo. The treatment resulted in enhanced satisfaction rates and quality of life improvements.

- Comparison with Other PDE5 Inhibitors : In a head-to-head study with Sildenafil and Tadalafil, Vardenafil demonstrated a faster onset of action and comparable efficacy in improving erectile function scores.

Safety Profile

Vardenafil is generally well-tolerated. Common side effects include headaches, flushing, dyspepsia, nasal congestion, and dizziness. Serious adverse effects are rare but can include priapism and sudden vision loss associated with nonarteritic anterior ischemic optic neuropathy (NAION) in predisposed individuals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.